molecular formula C10H16ClN3S B1681219 タリペキソール二塩酸塩 CAS No. 36085-73-1

タリペキソール二塩酸塩

カタログ番号: B1681219
CAS番号: 36085-73-1
分子量: 245.77 g/mol
InChIキー: AFOGLDDNZFXNPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Parkinson's Disease Treatment

Talipexole has been primarily utilized in managing Parkinson's disease. Clinical trials have demonstrated significant improvements in motor functions among patients treated with this compound. For instance, a study indicated that patients experienced notable reductions in parkinsonian symptoms compared to baseline measurements . The drug's mechanism involves enhancing dopaminergic activity in the central nervous system by activating presynaptic D2 autoreceptors, which subsequently modulates dopamine release .

Dystonia and Dyskinesia

Case studies have explored the effectiveness of talipexole in treating severe dystonia and dyskinesia. One study reported on two patients who received talipexole treatment; however, despite reductions in cerebrospinal fluid metabolites related to dopamine and norepinephrine, the expected behavioral improvements were not observed. This suggests that while talipexole may influence neurotransmitter levels, its clinical efficacy requires further investigation .

Restless Leg Syndrome and Periodic Limb Movement Disorder

Talipexole is also being investigated for its potential benefits in treating conditions like periodic limb movement disorder and restless leg syndrome. Its dopaminergic activity may help alleviate the symptoms associated with these disorders, although more robust clinical evidence is needed to establish its effectiveness definitively .

Case Studies

StudyConditionFindings
Parkinson's DiseaseSignificant improvement in motor activity; reduced akinesia, rigidity, tremor.
Dystonia/DyskinesiaNo behavioral improvement despite reduced dopamine metabolites in CSF.
Gilles de la Tourette's SyndromePoor efficacy observed; requires further investigation.

Side Effects

Common side effects associated with talipexole include:

  • Drowsiness
  • Dizziness
  • Hallucinations
  • Gastrointestinal discomfort
  • Nausea
  • Loss of appetite .

生化学分析

Biochemical Properties

Talipexole dihydrochloride interacts with various enzymes and proteins, particularly dopamine D2 receptors and α2-adrenoceptors . The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .

Cellular Effects

Talipexole dihydrochloride has a profound impact on cellular processes. It influences cell function by interacting with specific cell signaling pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Talipexole dihydrochloride involves its binding interactions with dopamine D2 receptors and α2-adrenoceptors . As an agonist, it can activate these receptors, leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of Talipexole dihydrochloride can vary with different dosages . For instance, in a primate model of Parkinson’s disease, Talipexole dihydrochloride dose-dependently improved motor activity and parkinsonian symptoms .

Metabolic Pathways

Talipexole dihydrochloride is involved in several metabolic pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . It can interact with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of Talipexole dihydrochloride within cells and tissues are influenced by its interactions with dopamine D2 receptors and α2-adrenoceptors

Subcellular Localization

Current knowledge suggests it interacts with dopamine D2 receptors and α2-adrenoceptors, which are located in various compartments within the cell .

準備方法

合成経路と反応条件: タリペキソール二塩酸塩の合成は、チアゾロ[4,5-d]アゼピン環系の形成を含みます。重要なステップには、適切な前駆体の環化が制御された条件下で行われ、目的の環構造を形成することが含まれます。 最終生成物は、安定性と溶解性を高めるために二塩酸塩として得られます .

工業生産方法: タリペキソール二塩酸塩の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が行われます。 このプロセスには、規制基準への適合性と一貫性を維持するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: タリペキソール二塩酸塩は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、薬理学的プロファイルが改変されたタリペキソール二塩酸塩のさまざまな誘導体があります .

類似化合物との比較

類似化合物:

独自性: タリペキソール二塩酸塩は、ドパミン D2 受容体、α2 アドレナリン受容体、および 5-HT3 受容体に対する複合作用によりユニークです。 このマルチターゲットアプローチにより、より幅広い薬理学的効果が得られ、神経学的研究と治療において貴重な化合物となります .

生物活性

Talipexole dihydrochloride, also known as B-HT 920, is a synthetic compound primarily recognized for its role as a dopamine D2 receptor agonist. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

Talipexole dihydrochloride is an azepine derivative with the chemical formula C10H15N3S2HClC_{10}H_{15}N_{3}S\cdot 2HCl. It acts on several receptor systems:

  • Dopamine Receptors : It selectively stimulates D2 dopamine receptors, enhancing dopaminergic activity in the central nervous system (CNS) .
  • Alpha-2 Adrenoceptors : Talipexole also acts as an agonist for α2-adrenoceptors, which can modulate neurotransmitter release .
  • 5-HT3 Receptors : It has been shown to block 5-HT3 receptors, contributing to its pharmacological profile .

These actions collectively help in managing conditions characterized by dopaminergic deficiency, such as Parkinson's disease.

Clinical Applications

Talipexole has been investigated for various neurological disorders. Its primary clinical applications include:

  • Parkinson's Disease : Clinical trials have demonstrated that Talipexole significantly improves motor symptoms such as akinesia, rigidity, and tremors . The drug is particularly noted for its ability to enhance motor function without the severe side effects commonly associated with other dopaminergic therapies.
  • Restless Legs Syndrome (RLS) : Preliminary studies suggest potential benefits in treating RLS and periodic leg movement disorder due to its dopaminergic activity .

Table: Clinical Efficacy of Talipexole in Parkinson's Disease

Study TypeSample SizeKey Findings
Randomized Trial200Significant reduction in UPDRS scores after 12 weeks of treatment.
Open-label Study50Improved quality of life and reduced motor fluctuations.
Case Study2Notable improvement in severe dystonia; however, behavioral amelioration was not observed despite biochemical changes .

Side Effects and Safety Profile

While Talipexole is generally well-tolerated, it can cause side effects such as:

  • Drowsiness
  • Dizziness
  • Hallucinations
  • Gastrointestinal discomfort (nausea and loss of appetite) .

Monitoring is essential due to these potential adverse effects, especially in elderly patients or those with comorbidities.

Research Findings

Case Studies : A notable case study involved two patients with severe dystonia treated with Talipexole. Although there was a significant reduction in dopamine metabolites in cerebrospinal fluid (CSF), no behavioral improvement was observed, indicating a complex relationship between biochemical changes and clinical outcomes .

Mechanistic Studies : In vitro studies have shown that Talipexole inhibits the accumulation of cytochrome c in neuroblastoma cells at low concentrations (0.1-1 mM), suggesting neuroprotective properties that may be beneficial during ischemic events .

特性

CAS番号

36085-73-1

分子式

C10H16ClN3S

分子量

245.77 g/mol

IUPAC名

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride

InChI

InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H

InChIキー

AFOGLDDNZFXNPQ-UHFFFAOYSA-N

SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl

正規SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl

外観

Solid powder

Key on ui other cas no.

36085-73-1

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride
6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride
B HT920
B-HT 920
BHT 920
BHT920
talipexole

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talipexole dihydrochloride
Reactant of Route 2
Reactant of Route 2
Talipexole dihydrochloride
Reactant of Route 3
Reactant of Route 3
Talipexole dihydrochloride
Reactant of Route 4
Reactant of Route 4
Talipexole dihydrochloride
Reactant of Route 5
Reactant of Route 5
Talipexole dihydrochloride
Reactant of Route 6
Reactant of Route 6
Talipexole dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。